8-(3-Phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)tetrazolo[1,5-a]pyridine
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Overview
Description
3-PHENYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-8-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and fused ring systems. The presence of these heteroatoms and the specific arrangement of the rings confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-8-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of hydrazinyl-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring fused with the thiadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous as it reduces reaction times and energy consumption, making the process more efficient and environmentally friendly. Additionally, the use of continuous flow reactors can further optimize the production process by allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-8-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
3-PHENYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-8-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-PHENYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-8-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms and ring systems allow it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the phenyl and pyridine rings.
1,2,4-Triazolo[1,5-a]pyridine: Contains the triazole and pyridine rings but does not have the thiadiazole moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different ring systems.
Uniqueness
3-PHENYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-8-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of multiple heterocyclic rings and the presence of a phenyl group. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H8N8S |
---|---|
Molecular Weight |
320.33 g/mol |
IUPAC Name |
3-phenyl-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8N8S/c1-2-5-9(6-3-1)11-15-17-14-22(11)18-13(23-14)10-7-4-8-21-12(10)16-19-20-21/h1-8H |
InChI Key |
KIRBECBJZSOTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CN5C4=NN=N5 |
Origin of Product |
United States |
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